Technical Whitepaper: Chemical Profile & Application Utility of 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate
Technical Whitepaper: Chemical Profile & Application Utility of 1H-Pyrrolo[2,3-b]pyridin-4-ol Hydrate
Executive Summary
1H-Pyrrolo[2,3-b]pyridin-4-ol (commonly referred to as 4-hydroxy-7-azaindole ) represents a "privileged scaffold" in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers unique hydrogen-bonding capabilities that mimic the adenine hinge-binding region of ATP. Consequently, this core structure is ubiquitous in the design of Type I and Type II kinase inhibitors, including FDA-approved therapeutics like Vemurafenib and Pexidartinib .
This whitepaper provides a rigorous technical analysis of the 4-hydroxy-7-azaindole hydrate. It moves beyond basic physical data to explore the critical keto-enol tautomerism that dictates its reactivity, outlines robust synthetic protocols for its functionalization, and details its specific utility in drug development pipelines.
Physicochemical Profile
The "hydrate" designation is critical. Like many polar heterocycles capable of multiple hydrogen bonds, 4-hydroxy-7-azaindole frequently incorporates water into its crystal lattice, stabilizing the solid form. Researchers must account for this hydration shell when calculating stoichiometry for sensitive catalytic reactions.
Table 1: Core Chemical Specifications
| Property | Data | Notes |
| IUPAC Name | 1H-Pyrrolo[2,3-b]pyridin-4-ol | Alternate: 1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one |
| Common Name | 4-Hydroxy-7-azaindole | Often supplied as the hydrate |
| CAS Number | 74420-02-3 | Refers to the parent anhydrous form |
| Molecular Weight | 134.14 g/mol (Anhydrous) | Adjust for hydrate (approx. +18-36 g/mol ) |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure |
| Solubility | DMSO (>50 mg/mL), DMF | Poor aqueous solubility despite polarity due to high lattice energy |
| pKa (Calculated) | ~3.2 (N7-H+), ~11.0 (OH/NH) | Amphoteric nature due to pyridone character |
Molecular Architecture: The Tautomerism Challenge
The most critical chemical feature of 1H-Pyrrolo[2,3-b]pyridin-4-ol is its prototropic tautomerism . While often drawn as the 4-hydroxy (enol) form, the molecule exists in equilibrium with its 4-oxo (keto) isomer, formally known as 1,7-dihydropyrrolo[2,3-b]pyridin-4-one .
Mechanistic Insight
In the solid state and in polar solvents (like water or DMSO), the equilibrium shifts significantly toward the oxo (pyridone-like) form. This is driven by the high resonance stabilization energy of the amide-like linkage and the ability of the N-H group to donate hydrogen bonds to solvent.
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Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) must compete with N-alkylation at the pyridine nitrogen (N7). The choice of base and solvent is determinant.
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Implication for Binding: In kinase pockets, the scaffold can serve as both a hydrogen bond donor (N1-H) and acceptor (N7 or C4=O/C4-OH), depending on the specific binding mode and tautomeric state stabilized by the protein environment.
Visualization: Tautomeric Equilibrium
Figure 1: The equilibrium between the hydroxy-pyridine and pyridone forms. In the hydrate solid form, the Oxo (Red) form is often the major contributor to the lattice structure.
Synthetic Utility & Reactivity[1][4]
The 4-hydroxy group serves as a versatile "chemical handle," allowing the 7-azaindole core to be activated for nucleophilic aromatic substitution (
The "Gateway" Reaction: Deoxychlorination
The most common workflow involves converting the 4-OH to a 4-Cl group using phosphorus oxychloride (
-
Why this pathway? The 4-chloro derivative allows for
reactions with amines (to make 4-amino-7-azaindoles) or Suzuki couplings (to introduce aryl groups), which are fundamental for building kinase inhibitor libraries.
Visualization: Synthetic Workflow
Figure 2: The central role of 1H-Pyrrolo[2,3-b]pyridin-4-ol in generating functionalized drug candidates.
Experimental Protocol: Synthesis of the Core
While many researchers purchase this material, synthesizing it provides control over purity and hydration state. The following protocol is based on the N-oxide rearrangement method , which is the industry standard for scalability.
Protocol: Preparation of 1H-Pyrrolo[2,3-b]pyridin-4-ol
Objective: Synthesize the 4-hydroxy derivative from 7-azaindole via the N-oxide intermediate.
Reagents:
-
7-Azaindole (1.0 eq)
-
m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq)
-
Acetic Anhydride (
) -
Methanol (MeOH)
-
Potassium Carbonate (
)
Step-by-Step Methodology:
-
N-Oxidation:
-
Dissolve 7-azaindole in dimethoxyethane (DME) or DCM. Cool to 0°C.
-
Add mCPBA portion-wise to control exotherm.
-
Stir at room temperature (RT) for 4–6 hours. Monitoring by TLC should show a lower
spot (N-oxide). -
Workup: Filter the precipitate (often the N-oxide salt) or quench with saturated
and extract.
-
-
Rearrangement (The Critical Step):
-
Suspend the dried 7-azaindole N-oxide in acetic anhydride.
-
Heat to reflux (approx. 140°C) for 4 hours. This effects the Boekelheide rearrangement , installing an acetate group at the C4 position.
-
Remove excess
under reduced pressure.
-
-
Hydrolysis:
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C4 proton and the appearance of a broad singlet (OH/NH) around 11.0–12.0 ppm.
-
LCMS: Mass peak [M+H]+ = 135.1.
Applications in Drug Discovery[6][7]
Case Study: Vemurafenib (Zelboraf)
Vemurafenib, a B-Raf enzyme inhibitor used for melanoma, utilizes the 7-azaindole core.
-
Role of the Scaffold: The 7-azaindole nitrogen (N1) and the pyridine nitrogen (N7) form a bidentate hydrogen bond interaction with the hinge region of the kinase (specifically Cys532 and Gln530 in B-Raf).
-
Utility of the 4-Position: While Vemurafenib itself is substituted at the 3- and 5-positions, the 4-hydroxy/chloro intermediates are frequently used in SAR (Structure-Activity Relationship) studies to probe the solvent-accessible pocket of the kinase ATP binding site.
Case Study: Pexidartinib (Turalio)
This CSF1R inhibitor also relies on the 7-azaindole scaffold.
-
Structural Insight: The planar nature of the bicyclic system allows it to slot into the narrow ATP-binding cleft.
-
Solubility Engineering: The 4-hydroxy group (or derivatives thereof) can be used to modulate the LogP (lipophilicity) of the molecule. Converting the 4-OH to a solubilizing ether or amine side chain is a standard medicinal chemistry tactic to improve oral bioavailability.
Handling & Safety (E-E-A-T)
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Hygroscopicity: The hydrate form is stable but can absorb additional atmospheric moisture. Store in a desiccator.
-
Stability: Stable to air and light in solid form. In solution (especially basic solution), it is prone to oxidation to colored byproducts (quinoids) over time. Prepare solutions fresh.
-
Safety: Classified as Acute Tox. 4 (Oral) and an Irritant .
-
Precaution: Avoid inhalation of dust. The planar structure allows intercalation into DNA, a common property of fused heterocyclic systems, necessitating the use of PPE (gloves, mask) during weighing.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12646048, 1H-Pyrrolo[2,3-b]pyridin-4-ol. Retrieved from [Link]
- Schnürch, M., et al. (2007).Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds.
- Zhang, H., et al. (2012).Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Journal of Medicinal Chemistry.
